Methyl 2-amino-6-methoxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-methoxyhexanoate is an organic compound that belongs to the class of amino esters This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-methoxyhexanoate typically involves the esterification of 2-amino-6-methoxyhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-6-methoxyhexanoic acid+methanolacid catalystmethyl 2-amino-6-methoxyhexanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and microfluidic reactors can improve reaction rates and selectivity. These methods allow for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxyhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-6-methoxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-methoxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methoxyhexanoic acid
- Methyl 2-amino-6-methoxyheptanoate
- 2-amino-6-methoxyheptanoic acid
Uniqueness
Methyl 2-amino-6-methoxyhexanoate is unique due to its specific combination of functional groups and chain length. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-6-methoxyhexanoate |
InChI |
InChI=1S/C8H17NO3/c1-11-6-4-3-5-7(9)8(10)12-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
DKQSAQYRYRVTIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.